molecular formula C8H8Cl2N2S B1425188 (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride CAS No. 1187830-62-1

(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride

Cat. No. B1425188
M. Wt: 235.13 g/mol
InChI Key: YHZXBFUTRHKDMW-UHFFFAOYSA-N
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Description

“(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2S . It’s important to note that the information available for this compound is limited and it may be used as a reference material in pharmaceutical research and development .


Molecular Structure Analysis

The molecular structure of “(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride” is defined by its molecular formula, C8H8Cl2N2S . The exact structure would require more detailed information such as a structural diagram or a detailed description of the bonding.

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and examined for their photocytotoxic properties. These complexes demonstrate significant photocytotoxicity under red light, inducing apoptosis in various cell lines through the generation of reactive oxygen species (Basu et al., 2014).

Anticonvulsant Agents

  • Heterocyclic Schiff Bases as Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, structurally similar to the query compound, were synthesized and exhibited potent anticonvulsant activity in various models. These compounds showed significant seizures protection and were compared with clinically used drugs (Pandey & Srivastava, 2011).

Antiproliferative Activity

  • Antiproliferative Activity Against Cancer Cell Lines : A compound structurally related to the query molecule demonstrated marked inhibition against several human cancer cell lines, displaying promising anticancer activity. Molecular docking studies also suggested potential activity inhibition (Huang et al., 2020).

Selective Hydroxylation of Alkanes

  • Diiron(III) Complexes in Hydroxylation of Alkanes : Diiron(III) complexes, including bis(pyridin-2-ylmethyl)amine, have been studied as catalysts for selective hydroxylation of alkanes. These complexes displayed efficient catalytic activity, indicating potential applications in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Catalytic Evaluation

  • Catalytic Applications of Palladacycles : Palladacycles synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the query compound, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Antiosteoclast Activity

  • Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl) Boronates in Antiosteoclast Activity : A new family of compounds, including (±)-piperidin-2-yl-methanamine, was synthesized and showed moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).

Ligand Exchange and Spin State Equilibria

  • Fe(II) Complexes Based on Pentadentate Ligands : Fe(II) complexes based on ligands such as 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine have been characterized, showing ligand exchange in water and a spin equilibrium between low- and high-spin states. These properties are important for understanding the behavior of such complexes in biological systems (Draksharapu et al., 2012).

Detection of Metal Ions

  • Selective Detection of Hg2+ and Ni2+ Ions : Compounds synthesized from reactions involving pyridyl amines, structurally similar to the query compound, were effective in selectively detecting Hg and Ni ions, suggesting applications in environmental monitoring and chemical sensing (Aggrwal et al., 2021).

Safety And Hazards

The safety and hazards associated with “(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride” are not specified in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

(4-chlorothieno[3,2-c]pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S.ClH/c9-8-6-3-5(4-10)12-7(6)1-2-11-8;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZXBFUTRHKDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718813
Record name 1-(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride

CAS RN

1187830-62-1
Record name Thieno[3,2-c]pyridine-2-methanamine, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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